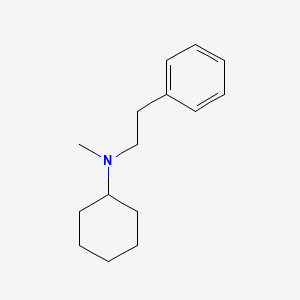
N-methyl-N-phenethylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenethylcyclohexanamine, also known as Methoxyphenamine (MPA), is a psychoactive drug that belongs to the class of amphetamines. It was first synthesized in the 1930s and has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. Synthesis Method: The synthesis of N-methyl-N-phenethylcyclohexanamine involves the reaction of phenethylamine with cyclohexanone in the presence of methylamine. The reaction leads to the formation of N-methyl-N-phenethylcyclohexanone, which is then reduced using sodium borohydride to produce N-methyl-N-phenethylcyclohexanamine. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple and can be carried out in a laboratory setting. Scientific Research Application: N-methyl-N-phenethylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other amphetamines, and has been used to study the mechanisms of action of these drugs. Additionally, N-methyl-N-phenethylcyclohexanamine has been used as a model compound for the development of new psychoactive drugs. Mechanism of Action: The mechanism of action of N-methyl-N-phenethylcyclohexanamine is similar to other amphetamines. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, focus, and euphoria. Biochemical and Physiological Effects: The biochemical and physiological effects of N-methyl-N-phenethylcyclohexanamine are similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased activity in the brain. This results in a range of effects, including increased heart rate, blood pressure, and body temperature. Additionally, N-methyl-N-phenethylcyclohexanamine can cause appetite suppression and insomnia. Advantages and Limitations for Lab Experiments: The advantages of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its relatively simple synthesis method, its similarity to other amphetamines, and its well-documented effects on the central nervous system. However, limitations of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its potential for abuse and its potential side effects, which can make it difficult to study in humans. Future Directions: There are several future directions for the study of N-methyl-N-phenethylcyclohexanamine. One area of research is the development of new psychoactive drugs based on the structure of N-methyl-N-phenethylcyclohexanamine. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its effects on the central nervous system. Finally, research is needed to determine the potential therapeutic uses of N-methyl-N-phenethylcyclohexanamine and other amphetamines. In conclusion, N-methyl-N-phenethylcyclohexanamine is a psychoactive drug that has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. It has been extensively studied in scientific research and has been used as a model compound for the development of new psychoactive drugs. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple, and it has well-documented effects on the central nervous system. However, its potential for abuse and potential side effects make it difficult to study in humans. Future research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its potential therapeutic uses.
属性
IUPAC Name |
N-methyl-N-(2-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMWNMKPNOLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenethylcyclohexanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



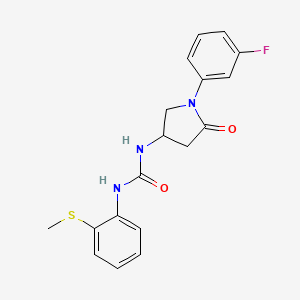
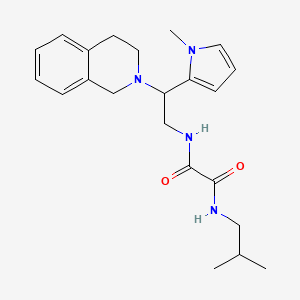
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
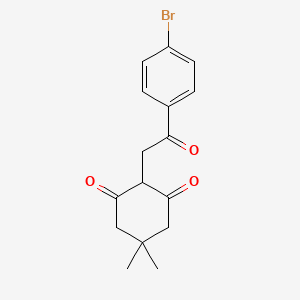
![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)
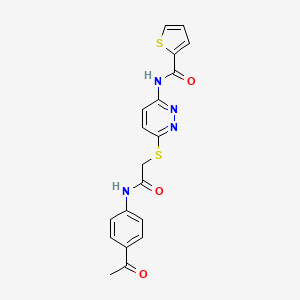

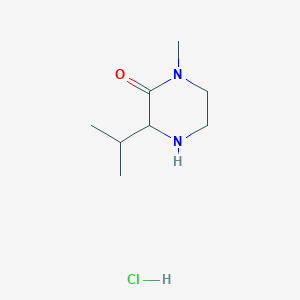
![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)